molecular formula C11H15NO B15128476 (2-Phenyloxolan-3-yl)methanamine CAS No. 1334149-17-5

(2-Phenyloxolan-3-yl)methanamine

Cat. No.: B15128476
CAS No.: 1334149-17-5
M. Wt: 177.24 g/mol
InChI Key: YGPJNIXEJJPHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenyloxolan-3-yl)methanamine is an organic compound with a unique structure that includes a phenyloxolane ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyloxolan-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted oxirane with an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-opening and subsequent cyclization to form the oxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyloxolan-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-Phenyloxolan-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenyloxolan-3-yl)methanamine is unique due to the presence of both a phenyloxolane ring and a methanamine group, which confer distinct chemical and biological properties. The phenyl group enhances its ability to participate in π-π interactions, making it useful in the design of drugs and materials with specific binding characteristics .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1334149-17-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2-phenyloxolan-3-yl)methanamine

InChI

InChI=1S/C11H15NO/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2

InChI Key

YGPJNIXEJJPHPZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1CN)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.